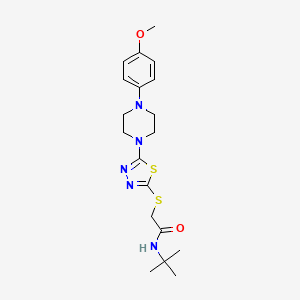

N-(tert-butyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

CAS No.: 1105225-42-0

Cat. No.: VC4235850

Molecular Formula: C19H27N5O2S2

Molecular Weight: 421.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105225-42-0 |

|---|---|

| Molecular Formula | C19H27N5O2S2 |

| Molecular Weight | 421.58 |

| IUPAC Name | N-tert-butyl-2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C19H27N5O2S2/c1-19(2,3)20-16(25)13-27-18-22-21-17(28-18)24-11-9-23(10-12-24)14-5-7-15(26-4)8-6-14/h5-8H,9-13H2,1-4H3,(H,20,25) |

| Standard InChI Key | IRPDVKLRULFQHU-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)OC |

Introduction

N-(tert-butyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound with a CAS number of 1105225-42-0. This compound features a combination of piperazine, thiadiazole, and acetamide moieties, which are common in pharmaceutical chemistry due to their diverse biological activities. The compound's structure includes a tert-butyl group attached to an acetamide, linked through a sulfur atom to a thiadiazole ring, which is further connected to a piperazine ring substituted with a 4-methoxyphenyl group.

Biological Activities

While specific biological activities of N-(tert-butyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide are not detailed in the available sources, compounds with similar structures often exhibit a range of pharmacological effects. These can include antimicrobial, anti-inflammatory, and potential neurological activities due to the presence of piperazine and thiadiazole rings.

Research Findings and Future Directions

Given the limited information available on this specific compound, future research should focus on its synthesis, characterization, and biological evaluation. This could involve:

-

Synthesis Optimization: Developing efficient synthesis protocols to produce the compound in high yield.

-

Biological Screening: Evaluating its potential as a therapeutic agent through in vitro and in vivo studies.

-

Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity or reduce potential side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume